molecular formula C15H12BrClO3 B3036503 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 345985-64-0

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B3036503
CAS No.: 345985-64-0
M. Wt: 355.61 g/mol
InChI Key: PCBYMWFGUGMTCK-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde (CAS: 345985-64-0) is a halogenated benzaldehyde derivative with the molecular formula C₁₅H₁₂BrClO₃ and a molecular weight of 355.62 g/mol . Its IUPAC name reflects its substitution pattern: a bromine atom at position 3, a 2-chlorobenzyl ether group at position 4, and a methoxy group at position 5 on the benzaldehyde backbone. This compound is commercially available with a purity of 95% and is used in medicinal chemistry and organic synthesis, particularly as a precursor for anticancer agents and metal-complexing ligands .

Properties

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYMWFGUGMTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195935
Record name 3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345985-64-0
Record name 3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345985-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:

    Methoxylation: The addition of a methoxy group (-OCH3) to the benzaldehyde.

    Chlorobenzylation: The attachment of a 2-chlorobenzyl group to the benzaldehyde ring through an ether linkage.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with various molecular targets. The bromine, chlorine, and methoxy groups can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde can be contextualized by comparing it to analogs with variations in substituents, halogenation patterns, and biological activity. Below is a detailed analysis:

Substituent Modifications on the Benzyl Group

Compound Name Substituent on Benzyl Group CAS Number Key Differences & Implications
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde 4-chloro (para) 345983-02-0 Para-chlorine substitution increases steric bulk, potentially reducing membrane permeability .
3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde 2-fluoro (ortho) BBC/871 (CAS not listed) Fluorine’s electronegativity enhances electron-withdrawing effects, altering reactivity .
3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde 2,4-dichloro 41490-10-2 Additional chlorine at position 4 may improve hydrophobic interactions in protein binding .

Modifications to Methoxy/Ethoxy Groups

Compound Name Alkoxy Group CAS Number Biological Activity & Physicochemical Properties
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde Ethoxy 345985-66-2 Ethoxy’s larger size increases lipophilicity, potentially enhancing cellular uptake .
2-[(2-Chlorobenzyl)oxy]-5-methoxybenzaldehyde None N/A Absence of bromine reduces molecular weight; reported anticancer activity at 1–10 µM .

Halogenation and Positional Isomerism

Compound Name Halogen Position CAS Number Impact on Reactivity & Applications
2-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde Bromine at C2 832674-48-3 Bromine at C2 alters electronic distribution, reducing electrophilicity at the aldehyde group .
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde Bromine at C2, C3 832674-48-3 Dual bromination increases steric hindrance, limiting use in coupling reactions .

Biological Activity

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a bromine atom, a chlorobenzyl ether, and a methoxy group attached to a benzaldehyde core. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . The proposed mechanisms include:

  • Disruption of bacterial cell membranes.
  • Inhibition of essential metabolic enzymes within bacteria.

Table 1 summarizes the antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLMembrane disruption
Staphylococcus aureus16 µg/mLEnzyme inhibition
Pseudomonas aeruginosa64 µg/mLMembrane disruption

Anticancer Properties

Research indicates that the compound may possess anticancer properties by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. This is particularly relevant in breast cancer models, where compounds with similar structures have shown enhanced cytotoxic effects.

Mechanisms of Action:

  • Inhibition of cell proliferation through modulation of signal transduction pathways.
  • Induction of apoptosis via activation of caspases.

Table 2 presents findings from recent studies on its anticancer effects:

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)10Significant reduction in viability
MDA-MB-231 (Triple-Negative Breast Cancer)5Induction of apoptosis
A549 (Lung Cancer)20Inhibition of growth

Case Studies

  • Antimicrobial Study : A study conducted on various Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited growth, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .
  • Anticancer Research : In vitro studies using the MCF-7 cell line showed that treatment with the compound led to increased apoptosis markers compared to untreated controls. The study highlighted its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function through competitive or non-competitive mechanisms.
  • Cell Signaling Modulation : It can affect pathways involved in cell growth and survival, particularly in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde
Reactant of Route 2
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3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.